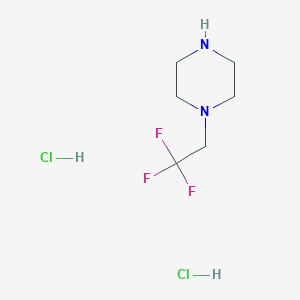

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-11-3-1-10-2-4-11;;/h10H,1-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNSAOHSKTXHEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(F)(F)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585858 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13349-91-2 | |

| Record name | 1-(2,2,2-Trifluoroethyl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-trifluoroethyl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a fluorinated derivative of the piperazine scaffold, a ubiquitous core in medicinal chemistry. The introduction of a trifluoroethyl group can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and basicity, thereby influencing the pharmacokinetic and pharmacodynamic profile of drug candidates. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. While some experimental data is publicly available, for properties where specific data is not published, this guide details the authoritative experimental protocols for their determination, offering a framework for researchers to conduct a full characterization.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure. This compound is the salt formed from the reaction of the basic 1-(2,2,2-Trifluoroethyl)piperazine with two equivalents of hydrochloric acid. The protonation occurs at the two nitrogen atoms of the piperazine ring, enhancing aqueous solubility.

The structural relationship can be visualized as follows:

Caption: Formation of the dihydrochloride salt from its free base.

Core Identifiers

A summary of the fundamental identifiers for this compound is presented in Table 1. These identifiers are crucial for unambiguous documentation and regulatory submission.

| Property | Value | Reference(s) |

| CAS Number | 13349-91-2 | [1][2][3] |

| Molecular Formula | C₆H₁₁F₃N₂ · 2HCl (or C₆H₁₃Cl₂F₃N₂) | [1][2][3] |

| Molecular Weight | 241.08 g/mol | [1][2][3] |

| InChI Key | FZNSAOHSKTXHEJ-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | C(C(F)(F)F)N1CCNCC1.Cl.Cl | [1] |

| Synonyms | 4-(2,2,2-Trifluoroethyl)piperazine bishydrochloride, Piperazine, 1-(2,2,2-trifluoroethyl)-, dihydrochloride | [1] |

Macroscopic and Thermal Properties

The physical state and thermal behavior of an active pharmaceutical ingredient (API) are critical for formulation development, handling, and storage.

Physical Appearance

The compound is typically supplied as a white to off-white solid or powder.[2]

Melting Point

The melting point is a key indicator of purity. For crystalline solids, a sharp melting range is expected. Impurities typically depress and broaden this range.

| Property | Value | Reference(s) |

| Melting Point (°C) | 198 - 205 | [2] |

This protocol outlines the standard procedure using a digital melting point apparatus, a technique chosen for its accuracy and small sample requirement.

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is essential to ensure uniform heat transfer.[4]

-

Apparatus Setup: The capillary tube is placed into the heating block of the apparatus.

-

Rapid Determination (Optional): A rapid heating rate (~10-20 °C/min) is used to find an approximate melting range. This saves time in subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is heated rapidly to about 20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/min to allow for thermal equilibrium between the sample, heating block, and thermometer.[5]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the last solid particle liquefies is the end of the range.[6]

Thermal Stability (TGA/DSC)

While specific data for this compound is not available, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for a full characterization. TGA measures mass loss as a function of temperature, identifying decomposition points and the loss of volatiles like water. DSC measures the heat flow into or out of a sample, revealing transitions like melting, crystallization, and solid-state phase changes. For piperazine derivatives, TGA often shows decomposition at elevated temperatures.[7][8] A simultaneous TGA-DSC analysis provides the most comprehensive thermal profile.[9]

Caption: Workflow for simultaneous TGA-DSC analysis.

Solubility and Dissociation

Aqueous solubility and the ionization state (pKa) are paramount properties, directly impacting bioavailability and formulation design. As a dihydrochloride salt of a diamine, this compound is expected to be highly soluble in water.[1][10]

Aqueous Solubility

While quantitative data is not available in the literature, the "shake-flask" method is the gold standard for determining equilibrium solubility.

This method is chosen because it measures the true thermodynamic equilibrium solubility, providing the most relevant data for biopharmaceutical classification.

-

Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions) in a sealed flask.[11]

-

Equilibration: The flask is agitated in a temperature-controlled shaker bath (typically 37 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]

-

Sample Processing: The suspension is filtered through a sub-micron filter or centrifuged to remove undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Confirmation: Samples are taken at multiple time points (e.g., 24h and 48h) to confirm that the concentration is stable and equilibrium has been achieved.[11]

Acid Dissociation Constant (pKa)

The piperazine ring has two nitrogen atoms that can be protonated. The pKa values quantify the acidity of these protonated forms. For the parent piperazine, the pKa values are approximately 5.4 and 9.7.[13] The electron-withdrawing trifluoroethyl group attached to one nitrogen is expected to lower the basicity (and thus the pKa) of both nitrogen atoms compared to the parent molecule.

Potentiometric titration is the most direct and reliable method for pKa determination. It involves monitoring pH changes as a titrant is added to a solution of the compound.

-

Solution Preparation: A precise amount of the dihydrochloride salt is dissolved in deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength is kept constant with a background electrolyte like 0.1 M KCl.[9]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.

-

pH Monitoring: The pH of the solution is measured with a calibrated pH electrode after each addition of titrant, allowing the solution to equilibrate.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like this dihydrochloride salt, two inflection points will be observed, allowing for the determination of both pKa values.

Spectroscopic and Structural Characterization

Spectroscopic data provides the definitive fingerprint of a molecule, confirming its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework. While specific spectra for the dihydrochloride are not published, the expected signals can be predicted.

-

¹H NMR: One would expect signals for the trifluoroethyl group's methylene protons (-CH₂CF₃), likely a quartet due to coupling with the fluorine atoms. The eight piperazine protons would appear as complex multiplets in the aliphatic region. The two N-H protons of the protonated amines would likely appear as broad singlets.

-

¹³C NMR: Signals for the two distinct piperazine carbons, the methylene carbon of the trifluoroethyl group, and the trifluoromethyl carbon (a quartet due to C-F coupling) are expected.

Infrared (IR) Spectroscopy

FT-IR spectroscopy identifies functional groups. For the free base, characteristic C-F stretching bands would be prominent. For the dihydrochloride salt, broad N-H stretching bands from the ammonium groups (-N⁺H₂) are expected in the 2400-3000 cm⁻¹ region, which are characteristic of amine salts. An IR spectrum for the parent piperazine dihydrochloride is available for comparison.[4]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For the free base, 1-(2,2,2-Trifluoroethyl)piperazine (M.W. 168.16 g/mol ), the molecular ion peak (M⁺) would be observed under soft ionization conditions. Fragmentation would likely involve cleavage of the trifluoroethyl group or the piperazine ring.[14]

Stability and Handling

Hygroscopicity

Hygroscopicity, the tendency to absorb moisture from the atmosphere, is a critical parameter for solid dosage form stability and handling.[5][15] Hydrochloride salts can be hygroscopic.[16] Dynamic Vapor Sorption (DVS) is the standard technique to quantitatively assess this property.

DVS provides a precise measurement of mass change as a function of relative humidity (RH), offering a detailed profile of moisture interaction.

-

Sample Preparation: A small amount of the sample (5-15 mg) is placed on the DVS microbalance.

-

Drying: The sample is first dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry reference weight.[11]

-

Sorption/Desorption Cycle: The RH is increased stepwise (e.g., in 10% increments from 0% to 90% RH) and then decreased back to 0%. At each step, the system waits for the sample mass to equilibrate before proceeding.

-

Data Analysis: The change in mass is plotted against RH to generate a sorption-desorption isotherm. The total mass gain at a specific RH (e.g., 80%) is used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).[11]

Sources

- 1. CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl)-, hyd… [cymitquimica.com]

- 2. This compound | 13349-91-2 [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. Piperazine dihydrochloride [webbook.nist.gov]

- 5. pharmainfo.in [pharmainfo.in]

- 6. researchgate.net [researchgate.net]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. azom.com [azom.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. asiapharmaceutics.info [asiapharmaceutics.info]

- 12. uregina.ca [uregina.ca]

- 13. Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "Investigation of the fundamental basis of hygroscopicity in pharmaceut" by Pete P Guerrieri [docs.lib.purdue.edu]

- 16. researchgate.net [researchgate.net]

1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride CAS number and molecular weight.

An In-Depth Technical Guide to 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride for Advanced Research and Development

Introduction

This compound is a fluorinated derivative of piperazine that has garnered significant interest within the fields of medicinal chemistry and drug development. The incorporation of a trifluoroethyl group onto the piperazine scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of parent compounds. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, applications, and the critical methodologies for its analysis and safe handling.

Core Chemical and Physical Properties

A foundational understanding of a compound's properties is paramount for its effective application in research and development. The key characteristics of this compound are summarized below.

| Property | Value |

| CAS Number | 13349-91-2[1][2][3] |

| Molecular Formula | C₆H₁₁F₃N₂·2HCl or C₆H₁₃Cl₂F₃N₂[1][3] |

| Molecular Weight | 241.08 g/mol [1] |

| Appearance | White to off-white solid[4] |

| Melting Point | 198-205 °C[4][5] |

| Synonyms | 4-(2,2,2-Trifluoroethyl)piperazine bishydrochloride, Piperazine, 1-(2,2,2-trifluoroethyl)-, dihydrochloride[1] |

| Storage Conditions | Store in a tightly closed container in a dry, well-ventilated place at room temperature, under an inert atmosphere.[3][4][6] |

Molecular Structure and the Influence of Trifluoroethylation

The structure of 1-(2,2,2-Trifluoroethyl)piperazine consists of a central six-membered piperazine ring, a common scaffold in medicinal chemistry, with a 2,2,2-trifluoroethyl group attached to one of the nitrogen atoms.[1] This dihydrochloride salt form enhances its water solubility, which is advantageous for pharmaceutical formulations.[1]

The trifluoroethyl substituent is not merely an addition; it strategically modifies the molecule's properties. The trifluoromethyl group is highly lipophilic, which can enhance the molecule's ability to cross cellular membranes.[7] Furthermore, this group can block sites of metabolism, potentially increasing the metabolic stability and pharmacokinetic profile of drug candidates derived from this intermediate.[1]

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of monosubstituted piperazines, including the title compound, can be achieved through a one-pot, one-step procedure.[8] A common and cost-effective method involves the reaction of an in-situ formed piperazine-1-ium cation with a suitable electrophile.[8] In the case of 1-(2,2,2-Trifluoroethyl)piperazine, this would involve reacting the piperazine monohydrochloride with a trifluoroethylating agent.

A generalized workflow for this synthesis is as follows:

-

Formation of Piperazine Monohydrochloride: An equimolar amount of anhydrous piperazine and piperazine dihydrochloride are reacted in a solvent like methanol to form piperazine monohydrochloride in situ.[8][9]

-

N-Alkylation: The piperazine monohydrochloride is then reacted with a trifluoroethylating agent.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled, and any precipitated piperazine dihydrochloride is filtered off. The solvent is then evaporated, and the crude product is purified, typically by recrystallization from a suitable solvent like isopropyl alcohol, to yield the pure monosubstituted piperazine.[8] The final step to obtain the dihydrochloride salt would involve treatment with hydrochloric acid.[10]

Caption: Generalized synthesis workflow for monosubstituted piperazine dihydrochlorides.

Applications in Drug Discovery and Development

1-(2,2,2-Trifluoroethyl)piperazine is a versatile intermediate in the synthesis of a wide range of pharmaceuticals. The piperazine moiety is a privileged scaffold in medicinal chemistry, and its derivatives have been successfully developed into drugs for various therapeutic areas. This compound serves as a key building block for antivirals, antihistamines, and antipsychotics.[] Its potential utility also extends to the development of agents targeting the central nervous system and for mitigating certain neurological diseases.[1][]

Analytical Methodologies for Quality Control

Accurate and precise analytical methods are crucial for ensuring the quality and purity of pharmaceutical intermediates. For piperazine and its derivatives, a variety of analytical techniques are employed, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

Since the piperazine core itself does not absorb UV light, a derivatization step is often necessary for quantification by HPLC with UV detection.[12] A robust method involves the reaction of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a stable, UV-active derivative.[12]

Protocol: HPLC-UV Analysis of Piperazine Derivatives via Derivatization

This protocol describes a self-validating system for the quantification of piperazine-containing compounds.

-

Standard and Sample Preparation:

-

Prepare a stock solution of the this compound reference standard in a suitable diluent (e.g., acetonitrile/water).

-

Prepare sample solutions at a similar concentration.

-

-

Derivatization Procedure:

-

To an aliquot of the standard or sample solution, add a solution of NBD-Cl in a suitable solvent.

-

Add a buffering agent to maintain the optimal pH for the reaction.

-

Heat the mixture at a controlled temperature (e.g., 60°C) for a specific duration to ensure complete derivatization.

-

Cool the reaction mixture to room temperature.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for the NBD-piperazine derivative.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Quantify the amount of the piperazine derivative in the sample by comparing its peak area to that of the standard.

-

Caption: Workflow for HPLC-UV analysis of piperazine derivatives via derivatization.

Safety, Handling, and Storage Protocols

This compound is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed or inhaled and is suspected of causing cancer.[6] It may also damage fertility or the unborn child and cause damage to organs through prolonged or repeated exposure.[6] It is irritating to the eyes, skin, and respiratory system.[13]

-

Personal Protective Equipment (PPE): When handling this compound, it is imperative to use:

-

Handling: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6] Avoid inhalation of dust and contact with eyes, skin, and clothing.[13]

-

First Aid:

-

In case of inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[6]

-

In case of skin contact: Immediately wash the skin with soap and copious amounts of water.[13]

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

-

If swallowed: Wash out the mouth with water if the person is conscious. Call a physician.[13]

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[3][6]

Conclusion

This compound is a valuable building block in modern drug discovery and development. Its unique structural features, conferred by the trifluoroethyl group, offer the potential to enhance the pharmacokinetic and pharmacodynamic properties of new chemical entities. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective and responsible use in the laboratory and beyond.

References

- 1. CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl)-, hyd… [cymitquimica.com]

- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]

- 3. amadis.lookchem.com [amadis.lookchem.com]

- 4. 13349-91-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 13349-91-2 [sigmaaldrich.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride (1422344-02-2) for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents [patents.google.com]

- 10. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. jwpharmlab.com [jwpharmlab.com]

Spectroscopic Characterization of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: A Predictive and Comparative Analysis

This technical guide provides a detailed analysis of the expected spectroscopic data for 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride. In the absence of a complete, publicly available experimental dataset for this specific salt, this document leverages a predictive approach grounded in the established principles of NMR, IR, and MS spectroscopy. By comparing data from the free base, parent piperazine dihydrochloride, and structurally related compounds, we can construct a reliable and scientifically rigorous spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and analytical characteristics of this compound.

Introduction: The Significance of Fluorinated Piperazines

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and bioavailability.[1] The introduction of a trifluoroethyl group can further enhance a molecule's metabolic stability and membrane permeability due to the lipophilic nature of the trifluoromethyl group.[2] this compound is a salt form of this versatile building block, making it of significant interest in the development of novel therapeutics, particularly those targeting the central nervous system.[3][4] A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and quality control in a research and development setting.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The formation of the dihydrochloride salt, where both nitrogen atoms of the piperazine ring are protonated, profoundly influences the NMR spectra compared to the free base. This protonation leads to a general downfield shift of adjacent protons and carbons due to the increased electron-withdrawing nature of the positively charged nitrogen atoms.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale and Comparative Insights |

| Piperazine ring protons | ~3.6 - 4.0 | m | In piperazine dihydrochloride, the ring protons appear as a singlet around 3.4 ppm due to the symmetrical nature of the dication.[5] For the asymmetrically substituted title compound, we predict two distinct multiplets in a downfield region, reflecting the different electronic environments of the two sets of methylene protons. |

| -N-CH₂-CF₃ | ~3.8 - 4.2 | q | The methylene protons adjacent to the trifluoromethyl group will be significantly deshielded by both the protonated nitrogen and the three fluorine atoms. The signal is expected to be a quartet due to coupling with the three fluorine atoms (³JHF). |

| N-H | ~10 - 12 | br s | The protons on the positively charged nitrogen atoms are expected to be broad and significantly downfield, and their visibility may depend on the solvent and water content. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Rationale and Comparative Insights |

| Piperazine ring carbons | ~45 - 55 | t | We predict two distinct signals for the piperazine ring carbons.[5] Protonation typically shifts these signals downfield compared to the free base. For comparison, the carbons in 1-(4-Fluorophenyl)piperazine dihydrochloride appear in this region.[6] |

| -N-CH₂-CF₃ | ~50 - 60 | q | This carbon will be observed as a quartet due to coupling with the three fluorine atoms (²JCF). The significant downfield shift is due to the influence of the adjacent nitrogen and the trifluoromethyl group. |

| -CF₃ | ~120 - 130 | q | The trifluoromethyl carbon will appear as a quartet due to one-bond coupling with the fluorine atoms (¹JCF). The chemical shift is characteristic of trifluoromethyl groups attached to an electron-withdrawing group. |

Experimental Protocols: A Generalized Approach

While specific instrument parameters will vary, the following provides a robust, self-validating methodology for acquiring the spectroscopic data for this compound.

NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for hydrochloride salts to observe the N-H protons.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to encompass the full range of expected carbon resonances (e.g., 0-160 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.

Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile/water).

-

Ionization: Electrospray ionization (ESI) in positive ion mode is recommended to observe the protonated molecule.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to determine the mass of the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to induce fragmentation and obtain structural information.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

In-depth Spectroscopic Interpretation

Infrared (IR) Spectrum Analysis

The IR spectrum will be dominated by features arising from the protonated piperazine ring and the trifluoroethyl group.

-

N-H Stretching: A very broad and strong absorption is expected in the region of 2400-3000 cm⁻¹ due to the stretching vibrations of the N⁺-H bonds of the piperazinium dihydrochloride. This is a characteristic feature of amine salts.

-

C-H Stretching: Aliphatic C-H stretching vibrations from the methylene groups of the piperazine ring and the trifluoroethyl group will appear in the 2850-3000 cm⁻¹ region.

-

N-H Bending: N-H bending vibrations are expected around 1500-1600 cm⁻¹.

-

C-F Stretching: Very strong and characteristic C-F stretching bands are predicted in the 1100-1300 cm⁻¹ region.

-

C-N Stretching: C-N stretching vibrations will likely be observed in the 1000-1200 cm⁻¹ range.

The IR spectrum of piperazine dihydrochloride itself provides a good reference for the vibrations of the core ring structure.[7][8]

Mass Spectrum (MS) Analysis

In ESI-MS (positive mode), the primary ion observed will be the singly protonated species [M+H]⁺, where M is the free base, 1-(2,2,2-Trifluoroethyl)piperazine. The molecular weight of the free base is 168.16 g/mol .[9] Therefore, the expected m/z for the molecular ion will be approximately 169.09.

Predicted Fragmentation Pattern:

Tandem MS (MS/MS) of the m/z 169 ion would likely involve fragmentation of the piperazine ring and the trifluoroethyl side chain. Common fragmentation pathways for piperazine derivatives include the loss of ethyleneimine and cleavage of the substituents on the nitrogen atoms.[10]

-

Loss of the trifluoroethyl group: Cleavage of the C-N bond could lead to a fragment corresponding to the piperazine cation.

-

Piperazine ring opening: Fragmentation of the piperazine ring can result in a series of smaller amine fragments.

Visualizing Spectroscopic Relationships

The following diagrams illustrate the key structural features of this compound and the expected relationships between the structure and its spectroscopic signatures.

Caption: Predicted NMR spectral correlations for key structural fragments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. 1-(4-Fluorophenyl)piperazine dihydrochloride(64090-19-3) 13C NMR [m.chemicalbook.com]

- 7. Piperazine dihydrochloride [webbook.nist.gov]

- 8. PIPERAZINE DIHYDROCHLORIDE(142-64-3) IR2 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. 13349-90-1|1-(2,2,2-Trifluoroethyl)piperazine|BLD Pharm [bldpharm.com]

Navigating the Solubility Landscape of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: A Technical Guide for Drug Development Professionals

Foreword: Understanding the Criticality of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This technical guide provides an in-depth exploration of the solubility characteristics of 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride, a compound of interest in modern medicinal chemistry. While direct, quantitative solubility data for this specific molecule is not extensively available in public literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge, theoretical frameworks, and practical methodologies to systematically determine and understand its solubility profile. By synthesizing established principles with field-proven experimental protocols, we aim to provide a comprehensive resource for navigating the challenges and opportunities presented by this promising chemical entity.

Physicochemical Profile: Decoding the Solubility Clues

A thorough understanding of a compound's intrinsic properties is the first step in predicting its solubility behavior. For this compound, we can infer its likely characteristics from its structural features and available data on related compounds.

Table 1: Key Physicochemical Properties of this compound and its Free Base

| Property | Value | Compound Form | Significance for Solubility |

| CAS Number | 13349-91-2[1] | Dihydrochloride | Unique identifier for the salt form. |

| Molecular Formula | C₆H₁₃Cl₂F₃N₂[1] | Dihydrochloride | |

| Molecular Weight | 241.08 g/mol [2] | Dihydrochloride | Influences the mass-to-volume relationship in solution. |

| Melting Point | 198-205 °C | Dihydrochloride | A high melting point suggests strong crystal lattice energy, which can negatively impact solubility. |

| logP (Predicted) | 1.12[3] | Free Base | Indicates a moderate lipophilicity of the core molecule. |

| pKa (Piperazine) | pKa₁: 5.35, pKa₂: 9.73[4] | Parent Molecule | The two basic nitrogen atoms will be protonated at physiological pH, significantly influencing aqueous solubility. |

The structure of this compound reveals a piperazine core, a polar heterocyclic amine, substituted with a trifluoroethyl group. The trifluoroethyl group is known to increase lipophilicity, which could decrease aqueous solubility. However, this is counteracted by the presence of two protonated nitrogen atoms in the dihydrochloride salt form, which are expected to dramatically enhance water solubility. The high melting point suggests a stable crystal lattice that will require significant energy to disrupt, a factor that can limit solubility.

The basic nature of the piperazine moiety is a critical determinant of its solubility in aqueous media. With two pKa values, the ionization state of the molecule, and therefore its solubility, will be highly dependent on the pH of the solution.

The Theoretical Underpinnings of Solubility

A robust theoretical framework is essential for interpreting experimental solubility data and for making informed decisions in formulation development.

The Henderson-Hasselbalch Equation: A Tool for Predicting pH-Dependent Solubility

For ionizable compounds like this compound, the Henderson-Hasselbalch equation is a powerful tool for understanding the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form of the molecule.[5] The solubility of the ionized form is typically much higher than that of the neutral form.

The Henderson-Hasselbalch equation is expressed as:

pH = pKa + log ([Base]/[Acid])

For a diprotic base like piperazine, the solubility will be lowest at high pH where the molecule is in its neutral, less soluble form, and will increase significantly as the pH is lowered and the molecule becomes fully protonated. It has been observed that the Henderson-Hasselbalch equation is important in determining the pH dependency of solubility.[5]

Hansen Solubility Parameters: A Predictive Framework for Solvent Selection

Hansen Solubility Parameters (HSP) provide a more nuanced approach to predicting solubility in a wide range of solvents by considering three types of intermolecular interactions: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[6] The central principle of HSP is "like dissolves like." Solvents with HSP values similar to those of the solute are more likely to be good solvents.

The total Hansen solubility parameter is given by the equation:

δ²total = δ²D + δ²P + δ²H

While experimental HSP values for this compound are not available, they can be estimated based on its chemical structure or determined experimentally. This information can be invaluable for selecting appropriate solvents for formulation, purification, and analytical method development.

A Practical Guide to Determining Solubility

Given the lack of public data, experimental determination of solubility is crucial. The following section provides detailed, step-by-step protocols for two key types of solubility measurements: equilibrium solubility and kinetic solubility.

Equilibrium Solubility: The Gold Standard

Equilibrium solubility represents the true thermodynamic solubility of a compound at a given temperature and in a specific solvent. The shake-flask method is the most common and accepted technique for this determination.[7]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, acetone, ethyl acetate)

-

Scintillation vials or other suitable containers with tight-fitting caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Workflow Diagram:

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Step-by-Step Procedure:

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully collect the supernatant, ensuring not to disturb the solid pellet. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Analysis: Prepare a standard curve of the compound in the same solvent. Dilute the filtered sample and analyze it by a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how much of a compound, initially dissolved in an organic solvent like DMSO, will precipitate when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery to flag compounds with potential solubility issues.[8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Microplate reader with nephelometry capabilities

-

96-well or 384-well microplates

Workflow Diagram:

Sources

- 1. Piperazine compounds [m.chemicalbook.com]

- 2. This compound | 13349-91-2 [sigmaaldrich.cn]

- 3. Hit2Lead | 1-(2,2,2-trifluoroethyl)piperazine | CAS# 13349-90-1 | MFCD08444233 | BB-4045549 [hit2lead.com]

- 4. uregina.ca [uregina.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl)-, hyd… [cymitquimica.com]

A Technical Guide to the Synthesis of 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride: Strategies, Methodologies, and Mechanistic Insights

Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride, a valuable precursor in modern drug discovery and development. The incorporation of a trifluoroethyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules, while the piperazine core remains a privileged scaffold in medicinal chemistry.[1][2][3][4] This document moves beyond simple procedural outlines to deliver a comprehensive analysis of the core chemical challenges, focusing on a robust and scalable synthesis strategy involving a protection-alkylation-deprotection sequence. We will dissect the causality behind experimental choices, provide detailed, field-tested protocols, and present a clear framework for researchers, chemists, and drug development professionals aiming to incorporate this key building block into their synthetic programs.

Introduction and Strategic Overview

The piperazine ring is a ubiquitous structural motif found in numerous marketed drugs, prized for its ability to confer favorable pharmacokinetic properties.[4][5] When functionalized with a 2,2,2-trifluoroethyl group, the resulting scaffold, 1-(2,2,2-trifluoroethyl)piperazine, becomes a highly desirable building block.[] The strong electron-withdrawing nature of the trifluoromethyl group can modulate the pKa of the distal nitrogen and improve the metabolic stability of the parent molecule.[1][3] The final dihydrochloride salt form ensures the compound is a stable, crystalline solid with enhanced solubility and handling characteristics compared to its free-base form.[1][7]

Physicochemical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and application.

| Property | Value | Reference(s) |

| CAS Number | 13349-91-2 | [1] |

| Molecular Formula | C₆H₁₁F₃N₂ · 2HCl | [1] |

| Molecular Weight | 241.08 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 198-205 °C | |

| InChI Key | FZNSAOHSKTXHEJ-UHFFFAOYSA-N | [1] |

The Core Synthetic Challenge: Selective Mono-Alkylation

The primary challenge in synthesizing 1-(2,2,2-trifluoroethyl)piperazine lies in the inherent symmetry of the piperazine starting material. Both nitrogen atoms are chemically equivalent secondary amines, creating a competitive environment for N-alkylation. Uncontrolled direct reaction with a trifluoroethylating agent inevitably leads to a mixture of the desired mono-substituted product, the undesired di-substituted product, and unreacted starting material, complicating purification and reducing the overall yield.

To overcome this, a robust synthetic strategy must enforce selectivity. This guide will focus on the most reliable and industrially scalable approach: the use of a protecting group. This strategy involves temporarily blocking one nitrogen atom, directing the alkylation to the remaining free amine, and subsequently removing the protecting group.

Recommended Synthetic Workflow: Protection-Alkylation-Deprotection-Salification

This section details a validated four-step synthesis that ensures high yield and purity of the final product. The tert-Butoxycarbonyl (Boc) group is selected as the protecting group due to its stability under alkylation conditions and its clean, efficient removal under acidic conditions.[8][9]

Step 1: Mono-Protection of Piperazine

Objective: To selectively install a Boc protecting group on one of the two equivalent piperazine nitrogens.

Causality: The reaction is performed at a low temperature (0 °C to room temperature) to control the reactivity of di-tert-butyl dicarbonate (Boc₂O). By using a stoichiometric amount (1.0 equivalent) of Boc₂O relative to piperazine, we statistically favor the formation of the mono-protected product. Any di-protected piperazine that forms is typically easily separated during workup or purification. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves both the starting materials and products.

Experimental Protocol:

-

Set up a round-bottom flask equipped with a magnetic stir bar and charge it with piperazine (1.0 eq).

-

Dissolve the piperazine in dichloromethane (DCM, approx. 10 mL per gram of piperazine).

-

Cool the solution to 0 °C using an ice-water bath.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a minimal amount of DCM.

-

Add the Boc₂O solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, wash the reaction mixture with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-piperazine, which can often be used in the next step without further purification.

Step 2: N-Alkylation with 2,2,2-Trifluoroethyl Triflate

Objective: To introduce the 2,2,2-trifluoroethyl group onto the unprotected nitrogen of 1-Boc-piperazine.

Causality: This step is a classic nucleophilic substitution (Sɴ2) reaction.[10] The secondary amine of 1-Boc-piperazine acts as the nucleophile. 2,2,2-Trifluoroethyl trifluoromethanesulfonate (CF₃CH₂OTf) is a highly effective trifluoroethylating agent because the triflate group is an exceptionally good leaving group, facilitating a rapid reaction under mild conditions.[11][12] An inorganic base, such as potassium carbonate (K₂CO₃), is used to neutralize the triflic acid generated during the reaction, driving the equilibrium towards the product. Acetonitrile (ACN) is a suitable polar aprotic solvent for this transformation.

Experimental Protocol:

-

To a solution of 1-Boc-piperazine (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0-3.0 eq).[10]

-

Stir the suspension vigorously at room temperature.

-

Add 2,2,2-trifluoroethyl triflate (1.1-1.2 eq) dropwise to the mixture. An exotherm may be observed.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 4-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-Boc-4-(2,2,2-trifluoroethyl)piperazine. This product may be purified by column chromatography if necessary.

Step 3: Acid-Catalyzed Deprotection

Objective: To selectively remove the Boc protecting group to reveal the free secondary amine.

Causality: The Boc group is labile under strong acidic conditions.[8][9] Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is commonly used. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into isobutylene and carbon dioxide, liberating the free amine. The reaction is typically fast and clean.[8]

Experimental Protocol:

-

Dissolve the crude or purified 1-Boc-4-(2,2,2-trifluoroethyl)piperazine (1.0 eq) in DCM.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise. Alternatively, add a solution of 4M HCl in 1,4-dioxane (3-5 eq).

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. Co-evaporation with a solvent like toluene can help remove residual TFA.[8]

-

The crude product is the salt of the acid used (e.g., trifluoroacetate or hydrochloride). To obtain the free base, dissolve the residue in water and basify to pH >10 with a base like 1M NaOH.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield 1-(2,2,2-trifluoroethyl)piperazine as a free base, often an oil or low-melting solid.[13]

Step 4: Dihydrochloride Salt Formation

Objective: To convert the liquid or oily free base into a stable, crystalline, and easy-to-handle dihydrochloride salt.

Causality: Both nitrogen atoms of the product are basic and will be protonated by a strong acid. Introducing two equivalents of HCl results in the formation of the thermodynamically stable dihydrochloride salt, which typically has a well-defined crystal lattice and higher melting point, facilitating isolation and purification by crystallization.[7]

Experimental Protocol:

-

Dissolve the free base 1-(2,2,2-trifluoroethyl)piperazine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrogen chloride in an organic solvent (e.g., 2M HCl in diethyl ether or concentrated HCl, 2.0-2.2 eq) with vigorous stirring.

-

A white precipitate will form immediately.

-

Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether to remove any residual impurities.

-

Dry the solid under vacuum to yield the final this compound.

Alternative Synthetic Route: Reductive Amination

While the protection-alkylation strategy is highly recommended, reductive amination presents a viable alternative. This pathway involves the reaction of a mono-protected piperazine with a trifluoroacetaldehyde equivalent, followed by reduction of the intermediate iminium ion.[5][14]

This route would typically involve reacting 1-Boc-piperazine with trifluoroacetaldehyde (or its more stable ethyl hemiacetal) and a mild reducing agent like sodium triacetoxyborohydride (STAB).[15][16] While effective, this approach requires handling the volatile and reactive trifluoroacetaldehyde. The subsequent deprotection and salt formation steps would be identical to those described above.

Conclusion

The synthesis of this compound is most effectively and reliably achieved through a strategic, four-step sequence: mono-Boc protection of piperazine, N-alkylation using a potent trifluoroethylating agent, acid-mediated deprotection, and final conversion to the dihydrochloride salt. This methodology directly addresses the core challenge of selective functionalization, ensuring high yields and purity. The detailed protocols and mechanistic rationale provided in this guide offer researchers a robust and reproducible blueprint for accessing this critical building block for advanced pharmaceutical and agrochemical research.

References

- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC - NIH.

- CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl) - CymitQuimica. CymitQuimica.

- Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing). Royal Society of Chemistry.

- Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Publishing. Royal Society of Chemistry.

- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH.

- 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride - Vulcanchem. Vulcanchem.

- Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.

- Trifluoroethylation reactions of secondary amines. Isolated yields... - ResearchGate.

- A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid.

- CAS 13349-90-1 1-(2,2,2-trifluoroethyl)piperazine - BOC Sciences. BOC Sciences.

- Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Deriv

- Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences.

- Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Publishing. Royal Society of Chemistry.

- Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - NIH.

- 1-(2,2,2-trifluoroethyl)piperazine | CAS 13349-90-1 | SCBT. Santa Cruz Biotechnology.

- Piperazine synthesis - Organic Chemistry Portal. Organic Chemistry Portal.

- PIPERAZINE DIHYDROCHLORIDE synthesis - ChemicalBook. ChemicalBook.

- The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity. Journal of Labelled Compounds and Radiopharmaceuticals.

- 1-(2,2,2-Trifluoroethyl)piperazine - Apollo Scientific. Apollo Scientific.

- 1-(2,2,2-Trifluoroethyl)piperazine | 13349-90-1 - Sigma-Aldrich. Sigma-Aldrich.

- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. MDPI.

- Intramolecular reductive amination for the preparation of piperazines.⁷¹ - ResearchGate.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed.

- Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). Royal Society of Chemistry.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. MDPI.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PubMed Central.

- Reductive amination of piperazine : r/OrganicChemistry - Reddit. Reddit.

- Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF - ResearchGate.

- Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride - Benchchem. BenchChem.

- The synthesis, analysis and characterisation of piperazine based drugs - Figshare. Figshare.

- 2,2,2-Trifluoroethyl triflate | CAS 6226-25-1 | SCBT. Santa Cruz Biotechnology.

- CAS # 13349-90-1, 1-(2,2,2-Trifluoroethyl)piperazine - chemBlink. chemBlink.

- This compound | 13349-91-2. Sigma-Aldrich.

- 13349-90-1|1-(2,2,2-Trifluoroethyl)piperazine - Ambeed.com. Ambeed.

- This compound CAS NO.13349-91-2. Amadis Chemical.

- Designer drug- Trifluoromethylphenylpiperazine derivatives (TFMPP) - A future potential peril towards modern society. SpringerLink.

- Synthesis and Reactions of (2,2,2‐Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate - ResearchGate.

- CN103254153A - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

- CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine - Google Patents.

- Request Bulk Quote - ChemUniverse. ChemUniverse.

Sources

- 1. CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl)-, hyd… [cymitquimica.com]

- 2. Recent advances in trifluoroethylation reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. 1-(2,2,2-Trifluoroethyl)piperazine-2,6-dione hydrochloride (1422344-02-2) for sale [vulcanchem.com]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 7. PIPERAZINE DIHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

- 11. The 18F‐labelled alkylating agent 2,2,2‐trifluoroethyl triflate: Synthesis and specific activity | Semantic Scholar [semanticscholar.org]

- 12. scbt.com [scbt.com]

- 13. 1-(2,2,2-Trifluoroethyl)piperazine | 13349-90-1 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. reddit.com [reddit.com]

A Technical Guide to High-Purity 1-(2,2,2-Trifluoroethyl)piperazine Dihydrochloride for Pharmaceutical Research and Development

Introduction: The Significance of Fluorinated Piperazines in Modern Drug Discovery

The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, appearing in the structures of numerous approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to form hydrogen bonds, make it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of fluorine-containing substituents, such as the trifluoroethyl group, can further enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] 1-(2,2,2-Trifluoroethyl)piperazine dihydrochloride is a key building block for the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[3] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, qualifying, and handling high-purity this compound.

Commercial Sourcing of High-Purity this compound

A critical first step in any research or development program is the procurement of high-quality starting materials. For this compound (CAS No. 13349-91-2), several reputable commercial suppliers offer various grades of this compound. The selection of a supplier should be based on a thorough evaluation of their product specifications, quality control processes, and transparency in providing analytical data.

Key Commercial Suppliers and Representative Specifications

The following table summarizes publicly available information from several commercial suppliers of this compound. It is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) for a comprehensive quality assessment.

| Supplier | Reported Purity | Physical Form | Additional Information |

| Sigma-Aldrich | ≥97% | Solid | Provides basic physicochemical properties and safety information. |

| CymitQuimica | 95%, 97%[2] | Not specified | Offers different purity grades.[2] |

| Echemi | Reagent Grade[4] | Not specified | Lists multiple underlying suppliers, including Shanghai Titan Scientific.[4] |

| BOC Sciences | Not specified for dihydrochloride | Not specified | Provides information on the free base, 1-(2,2,2-trifluoroethyl)piperazine.[] |

| VEGPHARM | Not specified | Not specified | Offers the compound and indicates CoA and MSDS are available upon request.[6] |

Note: Purity claims should be substantiated with detailed analytical data from the supplier.

Understanding the Synthesis and Potential Impurities: A Rationale for Stringent Quality Control

A foundational understanding of the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the mono-alkylation of piperazine with a suitable trifluoroethylating agent, followed by conversion to the dihydrochloride salt.

A general synthetic scheme is the reaction of piperazine with a trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate or 2,2,2-trifluoroethyl iodide, followed by the addition of hydrochloric acid.[7]

Caption: Generalized synthetic pathway for this compound.

This synthetic process can lead to several potential impurities that must be monitored in the final product:

-

Unreacted Piperazine: Incomplete reaction can result in residual piperazine.

-

Disubstituted Piperazine: Over-alkylation can lead to the formation of 1,4-bis(2,2,2-trifluoroethyl)piperazine.

-

Residual Solvents: Solvents used in the reaction and purification steps may be present in the final product.

-

Inorganic Salts: Byproducts from the reaction and salt formation steps.

Experimental Protocols for Quality Verification: A Self-Validating System

To ensure the quality and purity of this compound, a robust set of analytical tests should be performed. The following protocols are based on established methods for the analysis of piperazine derivatives and can be adapted and validated for this specific compound.

Workflow for Incoming Quality Control

Caption: A comprehensive workflow for the quality control of incoming this compound.

Identity Verification by Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To confirm the identity of the material by comparing its infrared spectrum to a reference standard.

-

Methodology:

-

Prepare a KBr pellet of the sample or use an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Compare the resulting spectrum with a known reference spectrum of this compound.

-

-

Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching (of the hydrochloride salt), C-H stretching, and the strong C-F stretching bands of the trifluoroethyl group.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Since the piperazine moiety lacks a strong UV chromophore, derivatization is often necessary for sensitive detection.

-

Objective: To quantify the purity of the compound and identify any related substance impurities.

-

Methodology (Adapted from a general method for piperazine derivatives):

-

Derivatization:

-

Prepare a standard solution of the sample in a suitable solvent (e.g., acetonitrile/water).

-

Add a solution of a derivatizing agent, such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl), in the presence of a base (e.g., sodium bicarbonate).

-

Heat the mixture to ensure complete reaction.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the wavelength appropriate for the chosen derivative.

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject a blank, a derivatized standard, and the derivatized sample.

-

Calculate the purity based on the area percent of the main peak.

-

Identify and quantify any impurities against the standard.

-

-

Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure of the compound and identify any structural isomers or major impurities.

-

Methodology:

-

Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra. For more detailed analysis, 2D NMR experiments like COSY and HSQC can be performed.

-

-

Expected ¹H NMR Spectral Features (in D₂O):

-

A complex multiplet for the trifluoroethyl methylene protons (-CH₂CF₃).

-

Broad signals for the piperazine ring protons, likely shifted downfield due to the electron-withdrawing trifluoroethyl group and protonation.

-

A broad signal for the N-H protons (which may exchange with D₂O).

-

-

Expected ¹³C NMR Spectral Features (in D₂O):

-

A quartet for the trifluoromethyl carbon (-CF₃) due to C-F coupling.

-

A signal for the trifluoroethyl methylene carbon (-CH₂CF₃).

-

Signals for the piperazine ring carbons.

-

Analysis of Residual Solvents by Gas Chromatography-Headspace (GC-HS)

-

Objective: To quantify the amount of residual solvents from the synthesis and purification processes.

-

Methodology:

-

Accurately weigh the sample into a headspace vial.

-

Add a suitable dissolution solvent (e.g., DMSO).

-

Incubate the vial at an elevated temperature to allow volatile solvents to partition into the headspace.

-

Inject an aliquot of the headspace into a GC equipped with a Flame Ionization Detector (FID).

-

Quantify the residual solvents against a standard containing known amounts of the expected solvents.

-

Handling and Storage Recommendations

Proper handling and storage are essential to maintain the purity and stability of this compound.

-

Handling:

-

Storage:

Conclusion

This compound is a valuable building block in pharmaceutical research. Ensuring the high purity of this starting material is paramount for the synthesis of novel drug candidates and for obtaining reliable and reproducible experimental results. By carefully selecting a reputable supplier, understanding the potential impurities arising from its synthesis, and implementing a robust analytical quality control program, researchers can have a high degree of confidence in the quality of this critical reagent. The protocols and insights provided in this guide offer a comprehensive framework for the successful integration of this compound into drug discovery and development workflows.

References

-

VEGPHARM. This compound. [Link]

-

Vraňak, D., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2185. [Link]

-

Yilmaz, F., & Baltaş, N. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 1017-1024. [Link]

-

Wessjohann, L. A., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(5), 2947-2957. [Link]

- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.

-

Reddy, G. S., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(1), 334-340. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CAS 13349-91-2: Piperazine, 1-(2,2,2-trifluoroethyl)-, hyd… [cymitquimica.com]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. echemi.com [echemi.com]

- 6. vegpharm.com [vegpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. mmbio.byu.edu [mmbio.byu.edu]

Mechanism of action of trifluoroethylpiperazine derivatives in CNS disorders.

An In-depth Technical Guide: Mechanism of Action of Trifluoromethylphenylpiperazine Derivatives in CNS Disorders

Executive Summary

This technical guide provides a comprehensive examination of the mechanism of action of trifluoromethylphenylpiperazine derivatives, a significant class of compounds in the treatment of central nervous system (CNS) disorders. These agents, exemplified by clinically pivotal drugs such as cariprazine and lurasidone, exhibit complex pharmacological profiles centered on the modulation of key neurotransmitter systems. Their therapeutic efficacy in conditions like schizophrenia, bipolar disorder, and major depressive disorder stems from a multi-receptor targeting strategy, primarily involving dopamine (D₂, D₃) and serotonin (5-HT₁ₐ, 5-HT₂ₐ, 5-HT₇) receptors. This document elucidates the intricate pharmacodynamics, details the key molecular interactions, presents standardized methodologies for their characterization, and offers a comparative analysis of their receptor profiles, providing an essential resource for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction to Trifluoromethylphenylpiperazine (TFMPP) Derivatives

The Piperazine Scaffold in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its structural properties allow it to serve as a versatile framework for developing CNS-active agents, capable of being modified to achieve desired affinity and selectivity for various neurological targets. Many piperazine derivatives have demonstrated pharmacological activity through the modulation of the monoamine pathway, leading to their development as antipsychotic, antidepressant, and anxiolytic agents.[1]

Significance of the Trifluoromethylphenyl Moiety

The addition of a trifluoromethylphenyl group to the piperazine core is a critical structural feature that profoundly influences the compound's pharmacological properties. This substitution pattern is instrumental in creating molecules that can effectively interact with key neurotransmitter systems, particularly serotonin and dopamine receptors.[2] The affinity, functional activity, and ultimate therapeutic potential of these derivatives are finely tuned by the substitution pattern on the phenyl ring, the length of any linking chains, and the nature of the terminal substructures.[2]

Overview of Therapeutic Applications in CNS Disorders

Trifluoromethylphenylpiperazine derivatives have established therapeutic roles in a range of complex CNS disorders. Clinically approved agents are used for the management of schizophrenia, addressing both positive and negative symptoms, and for various phases of bipolar disorder, including acute manic, mixed, and depressive episodes.[3][4][5] Furthermore, their utility has been extended to adjunctive therapy for major depressive disorder, highlighting their broad applicability in mood and psychotic disorders.[4]

Core Pharmacodynamics: A Multi-Receptor Targeting Strategy

The therapeutic action of TFMPP derivatives is not due to interaction with a single receptor but rather a coordinated modulation of multiple dopamine and serotonin receptor subtypes. This multi-modal activity allows for a broad spectrum of effects, addressing the diverse symptom domains of complex psychiatric illnesses.

The Dopaminergic System: D₂ and D₃ Receptor Modulation

2.1.1 Partial Agonism at D₂ Receptors A key feature of many atypical antipsychotics, including TFMPP derivatives like cariprazine, is partial agonism at the dopamine D₂ receptor.[6] Unlike full antagonists that completely block receptor activity, partial agonists can act as either functional agonists or antagonists depending on the endogenous dopamine levels. In hyperdopaminergic states (associated with positive symptoms of schizophrenia), they compete with dopamine and lower the overall receptor stimulation.[6] Conversely, in hypodopaminergic states (implicated in negative and cognitive symptoms), they provide a baseline level of receptor stimulation. This dual action helps stabilize dopaminergic activity.[6]

2.1.2 The Unique Role of D₃ Receptor Partial Agonism/Blockade Cariprazine is distinguished by its exceptionally high affinity for the dopamine D₃ receptor, which is approximately ten times higher than its affinity for the D₂ receptor.[7] In fact, its affinity is functionally higher than that of dopamine itself, meaning that at physiological doses, cariprazine is unique among antipsychotics in its ability to effectively block D₃ receptors in the living brain.[4][8] This potent D₃ receptor activity is believed to contribute significantly to its efficacy against the negative symptoms (e.g., anhedonia, social withdrawal) and cognitive deficits of schizophrenia, addressing a major unmet need in treatment.[7][9]

The Serotonergic System: A Complex Interplay

2.2.1 5-HT₁ₐ Partial Agonism Partial agonism at the serotonin 5-HT₁ₐ receptor is a common feature of this class and contributes to their anxiolytic and antidepressant properties.[4][10][11] This action is thought to enhance dopamine release in the prefrontal cortex, which can help alleviate negative and cognitive symptoms and reduce the risk of extrapyramidal side effects (EPS).[4]

2.2.2 5-HT₂ₐ Antagonism Antagonism of 5-HT₂ₐ receptors is a hallmark of atypical antipsychotics. This action is believed to mitigate the extrapyramidal symptoms commonly associated with strong D₂ receptor blockade.[3] By blocking 5-HT₂ₐ receptors, these compounds can increase dopamine release in subcortical brain regions, counteracting the effects of D₂ antagonism in the nigrostriatal pathway.[11] This mechanism also contributes to efficacy against the negative symptoms of schizophrenia.[3]

2.2.3 5-HT₇ Antagonism Lurasidone exhibits the highest binding affinity for the 5-HT₇ receptor among atypical antipsychotics.[10] Antagonism at this receptor is linked to the pro-cognitive and antidepressant properties of the drug.[3][10][11][12] This action distinguishes lurasidone and contributes to its efficacy in treating bipolar depression.

Signaling Pathway Diagram

The following diagram illustrates the primary molecular targets of trifluoromethylphenylpiperazine derivatives within a stylized neuron, highlighting their distinct actions at dopamine and serotonin receptors.